2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid
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Overview
Description
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6HCl3O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a trichlorothiophenyl derivative and an acetic acid derivative under acidic or basic conditions . The reaction conditions may vary depending on the specific reagents used, but common conditions include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, its derivatives may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(2,3,4-trichlorothiophen-3-yl)acetic acid
- 2-oxo-2-(2,4,5-trichlorophenyl)acetic acid
- 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)propanoic acid
Uniqueness
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2460749-22-6 |
---|---|
Molecular Formula |
C6HCl3O3S |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
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